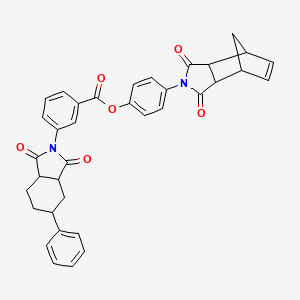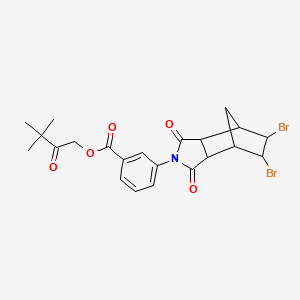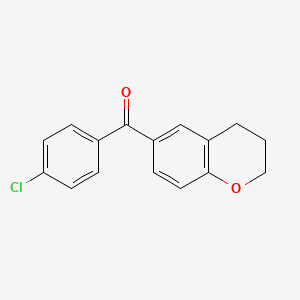![molecular formula C17H15ClO4 B12475927 (2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B12475927.png)
(2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid is an organic compound with a complex structure, characterized by the presence of a benzyloxy group, a chloro substituent, and a methoxy group on a phenyl ring, along with a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: The initial step involves the protection of a phenol group by converting it into a benzyloxy group using benzyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Chlorination and methoxylation: The next step involves the selective chlorination and methoxylation of the aromatic ring. This can be achieved using reagents like thionyl chloride and sodium methoxide.
Formation of the propenoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the propenoic acid moiety to a saturated carboxylic acid.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
(2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-(benzyloxy)-2-buten-1-ol: Shares the benzyloxy group but differs in the presence of a buten-1-ol moiety instead of the propenoic acid group.
2-{[{(2E)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazino}(oxo)acetyl]amino}-N-cyclohexylbenzamide: Contains a benzyloxy group and a similar aromatic structure but has additional functional groups like hydrazino and cyclohexylbenzamide.
Uniqueness
(2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with specific molecular pathways, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H15ClO4 |
|---|---|
Molecular Weight |
318.7 g/mol |
IUPAC Name |
3-(2-chloro-5-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H15ClO4/c1-21-15-9-13(7-8-17(19)20)14(18)10-16(15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) |
InChI Key |
NKRGLDPYVZYDBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(morpholin-4-yl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B12475850.png)
![propyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12475852.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B12475856.png)


![1-(4-Methylpiperazin-1-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B12475868.png)
![3-[({4-[(E)-(2-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid](/img/structure/B12475883.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-cyclohexylpiperazine](/img/structure/B12475894.png)
![2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole](/img/structure/B12475907.png)
![N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B12475924.png)
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione](/img/structure/B12475932.png)
